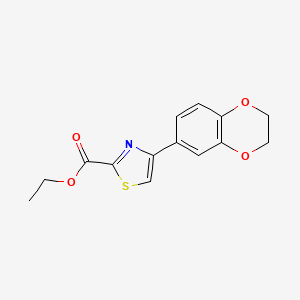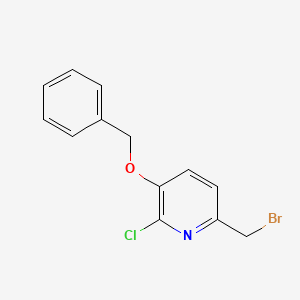
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Williamson Ether Synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride, NaH .Chemical Reactions Analysis
The Williamson Ether Synthesis is a common method for preparing ethers, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This reaction is subject to all the usual constraints of S_N2 reactions .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Polycyclic Oxygen Aromatics : The compound is utilized in the synthesis of polycyclic oxygen aromatics, particularly in the formation of diastereomeric products such as cis- & trans- 6-chloro-8-hydroxy-8-(2-oxopropyl) spiro[9H-benzo[a]xanthen-9,2′(1′H) benzofuran]-7(8H)-one. The reactions involve tetrachlorocatechol(TCC) and tetrabromocatechol(TBC) and are carried out in acetone with the presence of anhydrous K2CO3 (Kasturi et al., 1993).
Determination of Absolute Configuration : It's involved in reactions to determine the absolute configuration of certain compounds. For example, the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand resulted in compounds with moderate yield and high selectivity, emphasizing its role in stereochemical studies (Talybov & Baghirli, 2020).
Oxidative Cleavage : Benzylic ethers and related compounds are oxidatively cleaved by certain oxoammonium salts to give the corresponding aromatic aldehyde and alcohol in high yield. This indicates its potential use in organic synthesis and transformations (Pradhan et al., 2009).
Electrochemical Radical Cyclization : The compound is used in the electrochemical radical cyclization of bromo acetals. The procedure utilizes chloro(pyridine)cobaloxime(III) and a zinc plate as a sacrificial anode in an undivided cell, underlining its role in facilitating electrochemical reactions (Inokuchi et al., 1994).
Synthesis of Benzyl Ethers : The compound is involved in the direct conversion of substituted bromomethyl- and chloromethylbenzenes to methyl- and isopropyl- benzyl ethers using silver(II) oxide as a reagent, showing its versatility in etherification reactions (Ortíz et al., 1993).
Preparation of Polymeric Supports : The compound is used in the preparation of polymeric supports for phase-transfer catalysts, where it's incorporated into the polymer backbone to provide reactive sites for further chemical transformations (Motoi et al., 1989).
Mechanism of Action
Target of Action
The primary targets of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether are likely to be organic compounds that can undergo nucleophilic substitution or free radical reactions . The compound can interact with these targets due to the presence of a bromomethyl group, which is a good leaving group, and a benzene ring, which can stabilize carbocations via resonance .
Mode of Action
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether can participate in reactions such as free radical bromination and nucleophilic substitution . In these reactions, the bromomethyl group acts as a leaving group, allowing the benzyl part of the molecule to form a bond with the nucleophile or free radical .
Biochemical Pathways
It’s known that benzyl bromide, a similar compound, is used in organic synthesis for introducing benzyl groups . This suggests that Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether could potentially affect biochemical pathways involving molecules that can react with benzyl groups.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether. For example, the rate of reactions it participates in could be affected by temperature and pH .
properties
IUPAC Name |
6-(bromomethyl)-2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-8-11-6-7-12(13(15)16-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQURDJAVXXUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-(bromomethyl)-2-chloro-3-pyridinyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



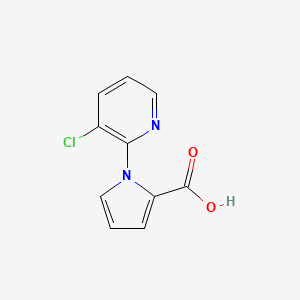
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)
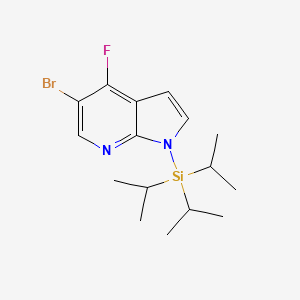
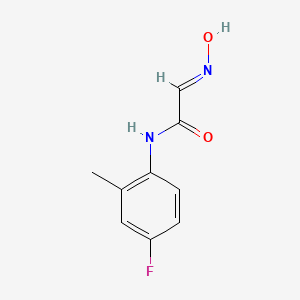

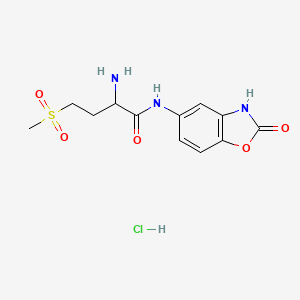
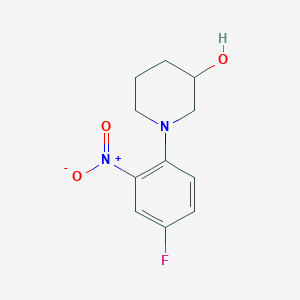
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)
